molecular formula C16H13ClN4O2S3 B2640095 N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 954018-97-4

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2640095
CAS No.: 954018-97-4
M. Wt: 424.94
InChI Key: SIBUPAVYDMIWRF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic compound featuring a distinctive molecular structure containing two thiazole rings, a chlorophenyl group, and acetamide linkers. This places it within a class of thiazole derivatives that are recognized for their potential in medicinal chemistry and pharmacological research . Thiazole moieties are versatile scaffolds in drug discovery, contributing to the development of agents with a range of biological activities . The specific arrangement of functional groups in this molecule suggests potential for interaction with various biological targets. Compounds with analogous structures, incorporating thiazole rings and similar acetamide linkages, have been investigated as potential cytotoxic agents and enzyme inhibitors, indicating a valuable avenue for anticancer research . The presence of the thioether and carbonyl groups provides potential sites for hydrogen bonding and interaction with enzyme active sites, which can be critical for its mechanism of action in biochemical assays . Researchers can utilize this compound as a key intermediate or lead compound in the synthesis of novel molecules for screening against cancer cell lines or for probing specific enzymatic pathways. As with all compounds of this nature, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S3/c17-10-1-3-11(4-2-10)19-14(23)9-26-16-20-12(8-25-16)7-13(22)21-15-18-5-6-24-15/h1-6,8H,7,9H2,(H,19,23)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBUPAVYDMIWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-halo ketone, the thiazole ring is formed through a cyclization reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-chloroaniline.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiazole derivatives, including the compound , exhibit promising anticancer properties. A study involving various thiazole compounds revealed that modifications in their structure significantly affect their cytotoxicity against cancer cell lines.

Case Study:
In a study published in 2022, a series of thiazole-based compounds were synthesized and tested for their anticancer activity against human lung adenocarcinoma cells (A549). The results indicated that certain thiazole derivatives exhibited IC₅₀ values as low as 23.30 ± 0.35 µM, demonstrating strong selectivity against cancerous cells compared to normal cells .

Antitubercular Activity

Thiazole-containing compounds have also been investigated for their antitubercular properties. The presence of specific functional groups within the thiazole ring enhances the efficacy against Mycobacterium tuberculosis.

Case Study:
A recent study highlighted the synthesis of novel thiazole derivatives that showed significant activity against Mycobacterium tuberculosis H37Rv strain. The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.09 µg/mL, emphasizing the importance of structural modifications for enhancing biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how different modifications to the thiazole moiety influence biological activity. Research indicates that the presence of electronegative groups, such as chlorine, is essential for eliciting antiproliferative effects.

Data Table: SAR Analysis

CompoundModificationsIC₅₀ (µM)Activity Type
Compound 19Thiazole derivative23.30 ± 0.35Anticancer
Compound with ClThiazole-pyridine hybrid5.71Anti-breast cancer
Compound with OThiazole-pyrimidine derivativeVariesAnticancer

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole rings and chlorophenyl group likely play crucial roles in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Thiazolidinone Derivatives

describes N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (Compound 13), which shares the 4-chlorophenylacetamide backbone but incorporates a nitro-furyl-substituted thiazolidinone. This substitution results in a melting point of 159–160°C and a 58% yield, lower than simpler thiazole derivatives, suggesting that bulky substituents like nitro-furyl groups may reduce crystallinity and synthetic efficiency .

Piperazine-Linked Thiazoles

With a melting point of 282–283°C and 79% yield, the piperazine moiety improves thermal stability compared to the target compound, likely due to increased hydrogen-bonding capacity .

Sulfamoyl and Thiophene Derivatives

highlights 2-(N-(4-(4-Chlorophenyl)-1H-pyrrol-2-yl)sulfamoyl)-N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl)acetamide (Compound 9c) , which includes a sulfamoyl group and chlorothiophene. Its melting point (154–156°C) is lower than the target compound’s hypothetical range, indicating that sulfamoyl groups may disrupt crystal packing. The dual chlorinated substituents could enhance antimicrobial activity but reduce metabolic stability .

Nitrobenzothiazole Analogues

’s 2-((4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound 8a) incorporates a nitrobenzothiazole group, resulting in a high melting point (252–254°C) but lower yield (55%). The electron-withdrawing nitro group may improve binding to enzyme active sites (e.g., VEGFR-2) but reduce synthetic accessibility .

Table 1: Key Properties of Structural Analogues

Compound Name/ID Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound Thiazol-2-ylamino, thioether linkage N/A N/A Dual thiazole cores, moderate polarity
Compound 13 Nitro-furyl, thiazolidinone 159–160 58 Lower crystallinity, antimicrobial
Compound 14 Piperazine, p-tolyl 282–283 79 High thermal stability, enzyme inhibition
Compound 9c Sulfamoyl, chlorothiophene 154–156 65 Dual chlorinated groups, antimicrobial
Compound 8a Nitrobenzothiazole, pyrimidinone 252–254 55 High melting point, cytotoxic

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide, identified by its CAS number 953991-18-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C23H23ClN4O2S2C_{23}H_{23}ClN_{4}O_{2}S_{2}, with a molecular weight of 487.0 g/mol. The structure features a thiazole ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance, compounds containing thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of several thiazole derivatives against HeLa cells and reported that certain modifications significantly enhanced activity. The presence of electron-donating groups on the phenyl ring was found to improve cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Compound Cell Line IC50 (µg/mL) Reference
Compound 1HeLa1.61
Compound 2A-4311.98

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. In a series of studies, various thiazole compounds exhibited potent antibacterial activity against common pathogens.

Research Findings

In vitro tests showed that certain thiazole derivatives had comparable efficacy to standard antibiotics like norfloxacin. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups significantly enhance antimicrobial potency .

Compound Pathogen Minimum Inhibitory Concentration (MIC) Reference
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in several studies, demonstrating their ability to modulate neuronal excitability.

Case Study: Anticonvulsant Efficacy

A study showed that specific thiazole compounds could significantly reduce seizure activity in animal models. The SAR indicated that modifications at the phenyl ring position were crucial for enhancing anticonvulsant effects .

Compound Model ED50 (mg/kg) Reference
Compound XPTZ-induced seizures10
Compound YMaximal electroshock15

Q & A

Q. What are the common synthetic routes for preparing thiazole-acetamide derivatives like this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Reacting 2-aminothiazole derivatives with chloroacetamide intermediates in the presence of a base (e.g., K₂CO₃) .
  • Thioether linkage : Using 2-chloroacetamide derivatives and thiol-containing thiazoles under reflux conditions in polar aprotic solvents (e.g., acetone or DMF) .
  • Amide coupling : Activating carboxylic acids (e.g., 3,4-dichlorophenylacetic acid) with carbodiimides (e.g., EDC·HCl) and reacting with 2-aminothiazole in dichloromethane . Example yield optimization: In , a 91% yield was achieved using triethylamine as a catalyst and dimethyl ketone as the solvent.

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Key techniques include:

  • Spectroscopy :
  • ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., acetamide carbonyl at ~170 ppm) .
  • Mass spectrometry (MS) for molecular ion validation (e.g., [M+1]⁺ at m/z 416.15 in ).
    • Elemental analysis to verify C, H, N, and S composition (e.g., C=66.48%, N=16.85%) .
    • X-ray crystallography for absolute configuration (e.g., dihedral angles between thiazole and aryl rings, as in ).

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the thioether formation step?

Methodological Answer: Contradictions in yields (e.g., 68–91% in vs. 73% in ) suggest optimization strategies:

  • Catalyst screening : Triethylamine outperforms weaker bases like NaHCO₃ in polar solvents .
  • Temperature control : Reflux at 60–80°C minimizes side reactions (e.g., hydrolysis of thiols) .
  • Solvent selection : Dimethyl ketone enhances solubility of intermediates compared to ethanol .
  • Real-time monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry .

Q. What strategies address discrepancies in biological activity data for structurally similar analogs?

Methodological Answer: Variations in antimicrobial or anticancer activity (e.g., vs. ) may arise from:

  • Functional group tuning : Substituents on the thiazole or aryl rings alter hydrophobicity and target binding. For example, sulfamoyl groups enhance solubility and bioavailability .
  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines to reduce variability .
  • Computational modeling : Perform docking studies to correlate substituent effects with enzyme inhibition (e.g., COX-1/2 in ).

Data Contradiction and Analysis

Q. Why do melting points of analogs vary significantly despite similar core structures?

Methodological Answer: Melting points range from 170.5°C to 315.5°C in due to:

  • Crystallinity : Bulky substituents (e.g., 4-sulfamoylphenyl) increase lattice energy and melting points.
  • Hydrogen bonding : Thiazole N-H groups form intermolecular bonds, elevating melting points in derivatives like Compound 8 (315.5°C) .
  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) influence crystal packing .

Structural and Mechanistic Insights

Q. How does the thiazole-thioacetamide scaffold influence pharmacological activity?

Methodological Answer: The scaffold’s bioactivity is attributed to:

  • Electron-deficient thiazole rings : Enhance interactions with enzyme active sites (e.g., COX-2 inhibition in ).
  • Thioether linkage : Improves metabolic stability compared to ethers or esters .
  • Chlorophenyl group : Increases lipophilicity, aiding membrane penetration (e.g., antitumor activity in ).

Experimental Design Recommendations

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Anti-inflammatory : COX-1/2 inhibition via fluorometric kits (e.g., ).
  • Cytotoxicity : Parallel testing on normal cell lines (e.g., HEK-293) to assess selectivity .

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